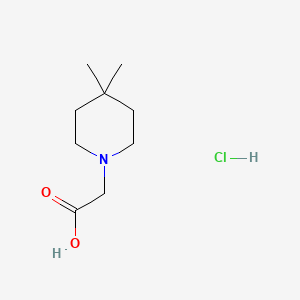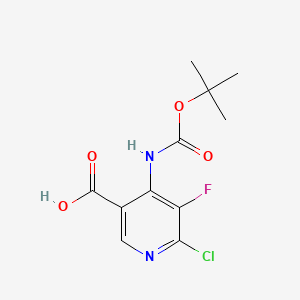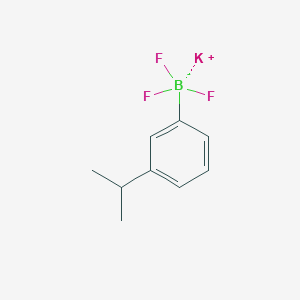
Potassium trifluoro(3-isopropylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and reactivity. It is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties. This compound is particularly valued in synthetic chemistry for its role in cross-coupling reactions and other transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be efficient and cost-effective, minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include biaryl compounds, boronic acids, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and probes.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(propan-2-yl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the trifluoroborate group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the transition metal.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
- Potassium trifluoro[3-(furan-2-yl)methylcarbamoyl)phenyl]boranuide
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H11BF3K |
|---|---|
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-4-3-5-9(6-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
Clé InChI |
FUBAIFGLJYIPHO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13475559.png)
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)

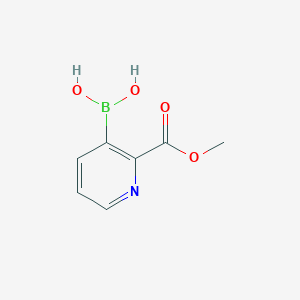
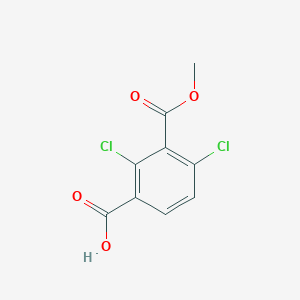
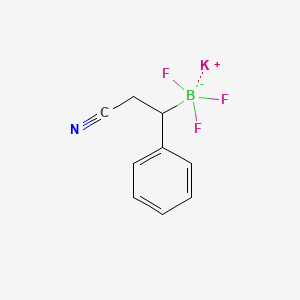
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

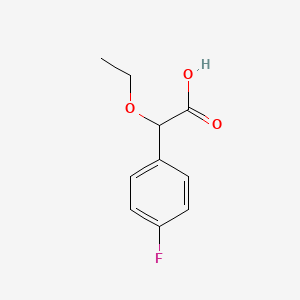
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
